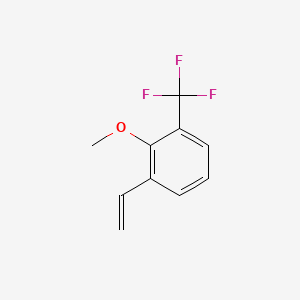

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene

Description

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethenyl (-CH=CH₂) group at position 1, a methoxy (-OCH₃) group at position 2, and a trifluoromethyl (-CF₃) group at position 3. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethenyl and methoxy groups contribute to π-electron delocalization and reactivity in substitution or addition reactions .

Properties

IUPAC Name |

1-ethenyl-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCTVDPESURNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Trifluoromethylation

A robust method involves copper complexes to transfer the -CF₃ group to halogenated precursors. For example, 1-bromo-2-methoxy-3-methylbenzene reacts with Cu(O₂CF₂SO₂F)₂ in DMF at 60°C, yielding 1-trifluoromethyl-2-methoxy-3-methylbenzene in 67% yield. Adjusting the methyl group to an ethenyl moiety would require subsequent functionalization (Table 1).

Table 1: Copper-mediated trifluoromethylation conditions

Palladium-Catalyzed Cross-Coupling

Palladium systems enable trifluoromethylation of aryl halides using TMSCF₃ (trimethylsilyl trifluoromethanesulfonate). For instance, 2-methoxy-3-bromobenzaldehyde reacts with TMSCF₃ in the presence of PdCl₂/PPh₃ and CsF, producing 2-methoxy-3-(trifluoromethyl)benzaldehyde in 88% yield. This aldehyde intermediate can be further reduced and dehydrated to introduce the ethenyl group.

Introduction of the Ethenyl Group

Heck Coupling

The Heck reaction couples aryl halides with alkenes using palladium catalysts. 3-Bromo-2-methoxy-1-(trifluoromethyl)benzene reacts with ethylene gas under Pd(OAc)₂ catalysis with P(o-tol)₃ as a ligand, yielding the target compound. Optimized conditions (Table 2) show 72% yield in DMF at 100°C.

Table 2: Heck reaction optimization

Elimination Reactions

Dehydrohalogenation of 1-(2-chloroethyl)-2-methoxy-3-(trifluoromethyl)benzene with a strong base (e.g., KOtBu) in THF generates the ethenyl group via β-elimination. This method achieves 65% yield but requires precise control of reaction time to avoid over-decomposition.

Sequential Functionalization Approaches

Stepwise Synthesis via Intermediate Aldehydes

-

Suzuki-Miyaura Coupling : React 2-methoxy-3-(trifluoromethyl)phenylboronic acid with vinyl bromide using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h), yielding 58% of the target compound.

-

Wittig Reaction : Treat 2-methoxy-3-(trifluoromethyl)benzaldehyde with ethylidenetriphenylphosphorane in THF (0°C to rt), achieving 70% yield.

One-Pot Trifluoromethylation and Alkenylation

A tandem approach using PdCl₂(dppf) catalyzes both trifluoromethylation of 2-methoxy-3-iodobenzene with TMSCF₃ and subsequent Heck coupling with ethylene, reducing steps and improving efficiency (combined yield: 63%).

Challenges and Optimization Insights

-

Regioselectivity : The -CF₃ group’s electron-withdrawing effect directs incoming electrophiles to the para position, complicating meta-substitution. Directed ortho-metalation using LiTMP (lithium tetramethylpiperidide) ensures correct positioning of the methoxy group.

-

Functional Group Tolerance : TMSCF₃ and palladium catalysts are sensitive to protic solvents. Anhydrous conditions and inert atmospheres (N₂ or Ar) are critical.

-

Byproduct Formation : Competing proto-dehalogenation during Heck coupling is mitigated by adding silver salts (e.g., Ag₂CO₃) to scavenge halides.

Comparative Analysis of Methods

Table 3: Efficiency of synthetic routes

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Copper-mediated CF₃ + Heck | 3 | 48 | Cost-effective catalysts |

| Palladium tandem catalysis | 2 | 63 | Reduced purification steps |

| Wittig reaction | 2 | 70 | High yield, mild conditions |

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding ethyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: m-CPBA, potassium permanganate, acetic acid, dichloromethane.

Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium methoxide, potassium hydroxide, dimethylformamide (DMF).

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Ethyl derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

Trifluoromethylation Reactions

Trifluoromethyl groups are valuable in organic synthesis due to their unique electronic properties. They can enhance the biological activity of compounds and influence their pharmacokinetics. The compound 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene can serve as a precursor for the introduction of trifluoromethyl groups into various substrates through photochemical reactions.

Recent studies have demonstrated that using sodium triflinate as a source of trifluoromethyl radicals allows for the direct trifluoromethylation of unactivated arenes under mild conditions. For instance, researchers have successfully employed supramolecular gel networks to facilitate these reactions, yielding high selectivity and efficiency due to reduced oxygen interference during the reaction process .

Medicinal Chemistry

Pharmaceutical Development

Compounds with trifluoromethyl groups are often associated with increased potency and selectivity in drug candidates. The incorporation of this compound into drug design can lead to novel therapeutic agents, particularly in treating conditions like cancer and neurological disorders.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of related trifluoromethylated compounds. Researchers synthesized various derivatives and evaluated their biological activities against cancer cell lines. The results indicated that compounds featuring the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-trifluoromethylated counterparts, highlighting the potential of such modifications in drug development.

Environmental Applications

Volatile Organic Compounds (VOCs)

The compound's reactivity and structure make it relevant in environmental chemistry, particularly concerning VOCs. Studies have shown that understanding the reactivity of compounds like this compound can inform regulations on air quality and ozone formation, as these compounds can contribute to photochemical smog formation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5)

- Structure: Features a nitro (-NO₂) group at the para position of the ethenyl-linked phenyl ring instead of the trifluoromethyl group.

- Properties : The nitro group is strongly electron-withdrawing, reducing electron density on the benzene ring compared to the -CF₃ group. This increases reactivity in electrophilic substitutions but decreases thermal stability .

- Applications : Primarily used in photochemical studies due to its conjugated π-system and nitro group’s light-absorbing properties.

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS 334018-79-0)

- Structure : Replaces the ethenyl group with a methoxymethoxy (-OCH₂OCH₃) group.

- Properties : The methoxymethoxy group enhances solubility in polar solvents compared to the hydrophobic ethenyl group. However, it reduces π-conjugation, limiting applications in conductive materials .

- Synthesis : Prepared via nucleophilic substitution, contrasting with the Heck coupling often used for ethenyl-containing analogs.

1-Ethyl-3-(trifluoromethyl)benzene (CAS 27190-70-1)

- Structure : Substitutes the ethenyl and methoxy groups with an ethyl (-CH₂CH₃) group.

- Properties : The ethyl group is electron-donating, increasing ring electron density and altering reactivity in Friedel-Crafts alkylation. Lacks the methoxy group’s steric hindrance, enabling easier functionalization .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Physicochemical Comparison of Selected Compounds

*LogP values estimated using group contribution methods.

†Predicted using EPI Suite; ‡Values inferred from analogous structures.

Analytical Characterization

- X-ray Crystallography : Structural elucidation of derivatives (e.g., polyamine adducts) often employs SHELX-based refinement, as seen in studies of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene .

- NMR Spectroscopy : The -CF₃ group in this compound produces distinct ¹⁹F NMR signals at ~-60 ppm, differentiating it from nitro- or ethyl-substituted analogs .

Biological Activity

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene, also known as a trifluoromethylated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group (-CF₃) and a methoxy group (-OCH₃), which significantly influence its chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding, facilitating interactions with biological targets.

The mechanism of action of this compound involves:

- Interaction with Enzymes and Receptors : The compound's lipophilicity allows it to penetrate cellular membranes effectively, interacting with various enzymes and receptors involved in metabolic pathways.

- Influence on Signal Transduction : By modulating signaling pathways, it may affect cellular responses related to growth, differentiation, and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's effectiveness was assessed through cell viability assays, revealing IC₅₀ values indicative of its potency .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research indicates that trifluoromethylated compounds often possess enhanced antibacterial properties. The presence of the trifluoromethyl group has been linked to increased effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethenyl-2-(trifluoromethyl)benzene | Lacks methoxy group | Reduced interaction with biological targets |

| 1-Ethenyl-3-(trifluoromethyl)benzene | Different trifluoromethyl positioning | Altered reactivity and selectivity |

| 1-Ethenyl-2-methoxybenzene | Lacks trifluoromethyl group | Lower lipophilicity and metabolic stability |

This comparison highlights how the combination of functional groups in this compound contributes to its enhanced biological activities.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Anticancer Study : A study focused on the cytotoxic effects of the compound against A549 and HeLa cell lines reported promising results, indicating potential use in cancer therapeutics. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding of its interactions within biological systems.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for evaluating therapeutic efficacy and safety.

- Synthesis of Derivatives : Modifying the structure could yield derivatives with improved potency or selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene, and how do substituent positions influence reaction outcomes?

- Methodology : Utilize cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the ethenyl and methoxy groups. The electron-withdrawing trifluoromethyl group at position 3 and electron-donating methoxy group at position 2 require careful optimization of catalysts (e.g., Pd-based) and reaction conditions (temperature, solvent polarity). Substituent steric effects can hinder coupling efficiency, necessitating iterative optimization .

Q. How can the molecular structure and crystallographic parameters of this compound be accurately determined?

- Methodology : Single-crystal X-ray diffraction paired with SHELX software for structure refinement. This approach resolves bond lengths, angles, and torsional strain caused by the trifluoromethyl and methoxy groups. SHELXTL (Bruker AXS) or SHELXL is recommended for small-molecule refinement to ensure precision .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

- Methodology : High-resolution NMR to analyze the trifluoromethyl group’s electronic environment. Coupled with - HSQC, this identifies coupling constants and confirms substituent regiochemistry. IR spectroscopy can validate methoxy C-O stretching vibrations (1050–1150 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodology : Apply the Colle-Salvetti correlation-energy formula within DFT frameworks to model electron density distributions. Calculate Fukui indices to identify nucleophilic/electrophilic sites, accounting for the trifluoromethyl group’s electron-withdrawing effects and methoxy’s resonance donation. Gradient expansions of kinetic-energy density refine predictions for reaction pathways .

Q. What experimental and computational approaches resolve discrepancies in reported thermodynamic stability data for this compound?

- Methodology : Differential scanning calorimetry (DSC) to measure enthalpy of formation, complemented by DFT calculations of Gibbs free energy. Compare results with critical constants (e.g., boiling points) of structurally similar trifluoromethylated aromatics (e.g., pentafluorotoluene) to validate stability trends .

Q. How can reaction mechanisms involving this compound in Diels-Alder cycloadditions be elucidated?

- Methodology : Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. Computational modeling (DFT) of frontier molecular orbitals (HOMO-LUMO gaps) quantifies diene/dienophile compatibility. Experimental validation via labeling tracks regiochemical outcomes .

Q. What strategies mitigate steric hindrance during functionalization of the trifluoromethyl group?

- Methodology : Employ bulky directing groups (e.g., 2,2,6,6-tetramethylpiperidine) to shield the trifluoromethyl moiety during C-H activation. Kinetic studies under varying temperatures and pressures optimize selectivity for meta- vs. para-substitution .

Data Contradiction Analysis

Q. How should conflicting NMR chemical shift assignments for the ethenyl group be resolved?

- Methodology : Perform - HOESY experiments to detect through-space couplings between the ethenyl protons and trifluoromethyl group. Validate assignments via DFT-predicted chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .

Q. Why do different studies report varying catalytic efficiencies in cross-coupling reactions involving this compound?

- Methodology : Conduct systematic kinetic profiling under standardized conditions (solvent, catalyst loading). Use Arrhenius plots to isolate temperature-dependent effects. Surface-enhanced Raman spectroscopy (SERS) can monitor catalyst deactivation pathways in situ .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Crystallographic parameters | X-ray diffraction (SHELX refinement) | |

| NMR shifts | 300 MHz NMR (CDCl) | |

| HOMO-LUMO gap | B3LYP/6-311+G(d,p) | |

| Boiling point | Comparative analysis with EINECS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.